The compound is derived from 3-methylbenzoic acid through the introduction of a cyclopropylcarbonyl group and an amino functional group. Its molecular formula is , and it has a molecular weight of approximately 219.24 g/mol. The compound is often referenced in the context of pharmaceutical research due to its structural properties that may influence biological activity.
The synthesis of 4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid can be achieved through several methods, primarily involving the reaction of 3-methyl-4-nitrobenzoic acid with cyclopropylcarbonyl derivatives followed by reduction processes.
The molecular structure of 4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid features a benzoic acid backbone with a cyclopropylcarbonyl group attached to the nitrogen atom of the amino group.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to elucidate the structure further, confirming functional groups and molecular connectivity.
4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid can undergo various chemical reactions typical for carboxylic acids and amines:
The mechanism of action for compounds like 4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid often involves interactions with specific biological targets such as enzymes or receptors:
4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid has several applications in scientific research:
4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid represents a structurally sophisticated derivative within the carboxylic acid aromatic amide class. This compound features a benzoic acid core substituted at the 3-position with a methyl group (–CH₃) and at the 4-position with a cyclopropanecarboxamido moiety (–NHC(O)C₃H₅). The molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol [2]. This structure positions the molecule at the intersection of several pharmacologically significant chemical spaces: benzoic acid derivatives (known for metabolic stability), aromatic amines (with hydrogen-bonding capabilities), and cyclopropane-containing groups (imparting conformational restriction) [2] [5]. The cyclopropyl ring attached via an amide linkage creates a planar, conformationally restricted structure that enhances target binding specificity compared to more flexible alkyl chains. The presence of both hydrogen bond donor (–NH–) and acceptor (–C=O) groups in the amide linkage, coupled with the carboxylic acid functionality, provides multiple points for molecular recognition events critical in drug-receptor interactions. This specific arrangement of functional groups makes it a valuable structural motif in designing enzyme inhibitors and receptor antagonists where precise three-dimensional positioning of pharmacophores is essential for activity [2].
Table 1: Structural Features of 4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic Acid
Structural Element | Chemical Group | Stereoelectronic Properties | Biological Implications |
---|---|---|---|
Benzoic Acid Core | –C₆H₄COOH | Planar aromatic system with acidic proton (pKa~4.4) | Enhances solubility and provides site for salt formation |
3-Methyl Substituent | –CH₃ at C3 | Electron-donating group, hydrophobic | Modulates electron density, enhances lipophilicity |
4-Amino Linkage | –NH– | Hydrogen bond donor capability | Facilitates receptor binding interactions |
Cyclopropanecarbonyl | –C(O)C₃H₅ | Conformationally restricted carbonyl | Provides steric constraint and metabolic stability |
The emergence of 4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid as a research compound is intrinsically linked to medicinal chemistry efforts targeting the bradykinin B1 receptor pathway. The bradykinin system plays critical roles in inflammation, pain signaling, and vascular permeability, making it a therapeutic target for chronic inflammatory conditions, neuropathic pain, and certain cardiovascular disorders [2]. During structure-activity relationship (SAR) studies in the early 2000s, medicinal chemists systematically explored aromatic amide derivatives to identify potent B1 receptor antagonists. The cyclopropylcarbonylamino group emerged as a key pharmacophore replacement for earlier alkyl and aryl carbonyl variants due to its optimal steric profile and metabolic stability [2]. The specific incorporation of the 3-methyl substituent on the benzoic acid scaffold addressed bioavailability limitations observed with unsubstituted analogs by modulating crystal packing energy and improving dissolution properties. The compound's utility as a synthetic intermediate stems from its bifunctional nature – the aromatic amine precursor (4-amino-3-methylbenzoic acid, CAS 2486-70-6) allows straightforward derivatization [4] [6], while the carboxylic acid enables coupling to secondary pharmacophores through amide or ester linkages. This versatility facilitated its adoption in developing constrained peptide mimetics and conformationally restricted small molecule inhibitors targeting B1 receptor binding sites [2] [6].
Table 2: Timeline of Key Developments in Bradykinin B1 Receptor Antagonist Research
Time Period | Development Milestone | Role of Cyclopropanecarboxamido Derivatives |
---|---|---|
Late 1990s | Identification of B1 receptor as therapeutic target | Initial peptide-based ligands with poor pharmacokinetics |
Early 2000s | First-generation small molecule antagonists | Introduction of aromatic carboxylic acid scaffolds |
Mid-2000s | Optimization of metabolic stability | Incorporation of cyclopropanecarboxamido group |
2005-2010 | Structural refinement for selectivity | Development of 3-methyl substituted analogs |
2010-Present | Exploration of therapeutic applications | Use of compound as synthetic intermediate for advanced analogs |
The systematic IUPAC name 4-[(cyclopropylcarbonyl)amino]-3-methylbenzoic acid precisely defines the molecular structure according to substitutive nomenclature rules. The parent structure is benzoic acid, with substituents at position 3 (methyl group) and position 4 [(cyclopropylcarbonyl)amino group]. The alternative name 4-(cyclopropanecarboxamido)-3-methylbenzoic acid is chemically equivalent and appears in supplier catalogs [2]. The SMILES notation O=C(O)c1ccc(NC(=O)C2CC2)c(C)c1 efficiently encodes the molecular structure, while the InChIKey provides a unique, standardized identifier for database searching [6].
Critical stereoelectronic features include:
The molecule's predicted density is 1.364 ± 0.06 g/cm³ [2], higher than typical aromatic compounds due to the compact cyclopropyl group and close molecular packing. The ortho-disubstituted benzene ring creates predictable torsion angles that influence solid-state packing and solution conformation, as evidenced by IR spectral data of related compounds [8].
Table 3: Stereoelectronic Properties of Key Functional Groups
Functional Group | Key Electronic Properties | Stereochemical Features | Spectroscopic Signatures |
---|---|---|---|
Benzoic Acid | pKa ≈ 4.40 ± 0.10 [2] | Planar carboxylate group | Characteristic C=O stretch at 1680-1720 cm⁻¹ [8] |
Carboxamido Linkage | Resonance energy ~18 kcal/mol | Planar configuration; Restricted C-N rotation | Amide I band at 1640-1680 cm⁻¹ [8] |
Cyclopropyl Ring | Walsh orbital configuration; Angle strain | Non-planar puckered conformation | Distinctive C-H stretching at 3000-3100 cm⁻¹ |
3-Methyl Group | Hyperconjugative +I effect | Ortho position creates steric hindrance | Methyl C-H deformation at 1370-1390 cm⁻¹ |
Despite its established role as a synthetic intermediate, significant research gaps persist regarding 4-[(cyclopropylcarbonyl)amino]-3-methylbenzoic acid:
Addressing these knowledge gaps requires multidisciplinary collaboration, with priorities including: (1) comprehensive physicochemical profiling to establish structure-property relationships; (2) development of robust analytical methods for purity assessment; (3) exploration of metal complexation capabilities leveraging its dual functionality; and (4) systematic investigation of solid-state forms (polymorphs, cocrystals, salts) to optimize material properties for specific applications. The absence of detailed safety data (beyond basic hazard classification) necessitates thorough toxicological profiling to enable biological applications [2] [6].
Table 4: Research Priorities and Methodological Approaches
Research Gap | Priority Level | Recommended Methodologies | Expected Outcomes |
---|---|---|---|
Physicochemical Profiling | High | DSC/TGA, solubility studies, X-ray crystallography | Experimental determination of melting point, solubility parameters, crystal structure |
Synthetic Optimization | Medium | Catalytic amidation, flow chemistry, DoE optimization | Improved yields, reduced byproducts, scalable processes |
Biological Screening | High | High-throughput screening, target-based assays | Identification of novel pharmacological activities |
Material Characterization | Medium | SEM, XRD, AFM, rheological studies | Documentation of material science applications |
Computational Modeling | Medium | DFT calculations, MD simulations, QSAR analysis | Prediction of reactivity, binding modes, and properties |
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2